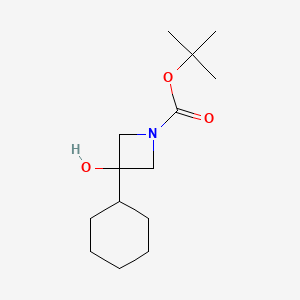
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate is a compound that features a cyclohexyl group, a hydroxy group, and a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as epichlorohydrin and amines.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of cyclohexyl alcohols or amines.
Substitution: Formation of 3-cyclohexyl-3-hydroxyazetidine.
科学的研究の応用
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the Boc group provides steric protection, influencing the compound’s reactivity and interactions with other molecules. The cyclohexyl group adds hydrophobic character, affecting the compound’s solubility and binding properties.
類似化合物との比較
Similar Compounds
3-Hydroxyazetidine: Lacks the cyclohexyl and Boc groups, making it less sterically hindered and more reactive.
3-Cyclohexyl-3-hydroxyazetidine: Similar structure but without the Boc group, leading to different reactivity and solubility properties.
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine: Similar but without the cyclohexyl group, affecting its hydrophobicity and binding interactions
Uniqueness
Tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate is unique due to the combination of the cyclohexyl group, hydroxy group, and Boc protecting group. This combination provides a balance of steric protection, hydrophobicity, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C14H25NO3 |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
tert-butyl 3-cyclohexyl-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h11,17H,4-10H2,1-3H3 |
InChIキー |
OSBMGMHQNXNWIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CCCCC2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














